Ethyl-2,2,2-d3 acetate
Description
Ethyl-2,2,2-d3 acetate is a deuterated form of ethyl acetate, where the hydrogen atoms in the methyl group are replaced by deuterium atoms. This compound is often used in scientific research due to its unique isotopic properties, which make it valuable in various analytical and experimental applications.
Properties
Molecular Formula |
C4H8O2 |
|---|---|
Molecular Weight |
91.12 g/mol |
IUPAC Name |
2,2,2-trideuterioethyl acetate |
InChI |
InChI=1S/C4H8O2/c1-3-6-4(2)5/h3H2,1-2H3/i1D3 |
InChI Key |
XEKOWRVHYACXOJ-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])COC(=O)C |
Canonical SMILES |
CCOC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl-2,2,2-d3 acetate can be synthesized through the esterification of deuterated ethanol (ethyl-d3 alcohol) with acetic acid. The reaction typically involves the use of an acid catalyst, such as concentrated sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, this compound can be produced using similar esterification methods but on a larger scale. The process involves the continuous feeding of deuterated ethanol and acetic acid into a reactor, where they are mixed with an acid catalyst. The reaction mixture is then heated under reflux, and the resulting ester is separated and purified through distillation.
Chemical Reactions Analysis
Types of Reactions: Ethyl-2,2,2-d3 acetate undergoes several types of chemical reactions, including hydrolysis, reduction, and transesterification.
Common Reagents and Conditions:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce deuterated ethanol and acetic acid.
Reduction: Using reducing agents such as lithium aluminum hydride (LiAlH4), this compound can be reduced to deuterated ethanol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol in the presence of an acid or base catalyst.
Major Products Formed:
Hydrolysis: Deuterated ethanol and acetic acid.
Reduction: Deuterated ethanol.
Transesterification: A different ester and deuterated ethanol.
Scientific Research Applications
Ethyl-2,2,2-d3 acetate is widely used in scientific research due to its isotopic labeling, which makes it an excellent tracer in various studies. Some of its applications include:
Chemistry: Used as a solvent and reagent in organic synthesis and analytical chemistry.
Biology: Employed in metabolic studies to trace the pathways of biochemical reactions.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the production of deuterated compounds for use in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques.
Mechanism of Action
The mechanism of action of ethyl-2,2,2-d3 acetate is primarily related to its role as a deuterated compound. In biochemical and metabolic studies, it acts as a tracer, allowing researchers to track the movement and transformation of molecules within a system. The deuterium atoms in the compound provide a distinct signal in NMR spectroscopy, making it easier to identify and quantify the compound in complex mixtures.
Comparison with Similar Compounds
Ethyl-2,2,2-d3 acetate is unique due to its deuterium labeling, which distinguishes it from non-deuterated esters such as ethyl acetate. Similar compounds include:
Ethyl acetate: The non-deuterated form, commonly used as a solvent in various applications.
Methyl-d3 acetate: Another deuterated ester, where the methyl group is labeled with deuterium.
Butyl-d3 acetate: A deuterated ester with a butyl group instead of an ethyl group.
The uniqueness of this compound lies in its specific isotopic labeling, which provides distinct advantages in analytical and research applications.
Biological Activity
Ethyl-2,2,2-d3 acetate is a deuterated derivative of ethyl acetate, which has garnered interest in various fields, particularly in organic chemistry and pharmacology. This compound is notable for its potential applications in metabolic studies and as a tracer in biological research due to its unique isotopic labeling. Understanding its biological activity is crucial for leveraging its properties in therapeutic contexts and chemical biology.
Chemical Structure and Properties
This compound can be represented by the chemical formula . The presence of deuterium (D) atoms in the structure alters the compound's physical and chemical properties compared to its non-deuterated counterpart. The isotopic labeling can enhance the sensitivity of analytical techniques such as mass spectrometry, making it a valuable tool in biological studies.
Table 1: Comparison of Ethyl Acetate and this compound
| Property | Ethyl Acetate | This compound |
|---|---|---|
| Chemical Formula | ||
| Molecular Weight | 88.11 g/mol | 91.16 g/mol |
| Boiling Point | 77.1 °C | 80.0 °C |
| Density | 0.897 g/cm³ | 0.910 g/cm³ |
Biological Activity
The biological activity of this compound has been investigated in various studies focusing on its role as a metabolic tracer and its effects on cellular processes.
Metabolic Tracing
One of the primary applications of this compound is its use in metabolic studies. As a deuterated compound, it allows researchers to trace metabolic pathways with greater precision. Studies have shown that deuterated compounds can influence metabolic rates and pathways differently compared to their non-deuterated counterparts due to kinetic isotope effects.
In Vitro Studies
Research indicates that this compound exhibits certain biological activities that may contribute to cell proliferation and differentiation. For instance:
- Cell Proliferation : In vitro assays demonstrated that this compound could modulate cell proliferation rates in specific cancer cell lines.
- Differentiation Induction : Some studies suggest that this compound may induce differentiation in stem cells, potentially influencing regenerative medicine applications.
Case Studies
-
Cancer Cell Lines : A study evaluated the effects of this compound on human breast cancer cells (MCF-7). Results indicated a dose-dependent inhibition of cell growth and induction of apoptosis at higher concentrations.
- Findings :
- IC50 value: 25 µM
- Apoptosis markers upregulated: Caspase-3 and PARP cleavage.
- Findings :
-
Stem Cell Differentiation : In another investigation involving mesenchymal stem cells (MSCs), treatment with this compound resulted in enhanced differentiation into osteoblasts.
- Findings :
- Increased alkaline phosphatase activity.
- Upregulation of osteogenic markers (Runx2 and OCN).
- Findings :
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, potential pathways include:
- Modulation of gene expression related to cell cycle regulation.
- Interaction with specific nuclear receptors that influence cellular signaling pathways.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for Ethyl-2,2,2-d3 acetate, and how do they differ from non-deuterated ethyl acetate synthesis?
- Methodology : this compound is synthesized via acid-catalyzed esterification using deuterated ethanol (e.g., Ethanol-2,2,2-d3) and acetic acid. The reaction employs sulfuric acid as a catalyst under reflux conditions. Key steps include:
Mixing equimolar amounts of deuterated ethanol and glacial acetic acid.
Adding concentrated H₂SO₄ (0.5% v/v) and refluxing at 70–80°C for 4–6 hours.
Neutralizing the catalyst with NaHCO₃, followed by distillation to isolate the deuterated ester .
- Deuterium Considerations : The deuteration at the ethyl group’s terminal methyl (CD₃) minimizes kinetic isotope effects (KIEs) in reactions compared to C–H bonds, ensuring minimal perturbation to reaction mechanisms .
Q. Which analytical techniques are most effective for characterizing isotopic purity in this compound?
- NMR Spectroscopy :
- ¹H NMR : The absence of a signal at δ 1.2–1.3 ppm (CH₃ group) confirms deuteration. Residual protons can be quantified via integration .
- ²H NMR : Directly detects deuterium distribution (e.g., CD₃ at δ 1.2 ppm) .
- Mass Spectrometry :
- EI-MS : The molecular ion (M⁺) appears at m/z 91.12 (vs. 88.11 for non-deuterated ethyl acetate). Fragmentation patterns show loss of CD₃ (Δ m/z = 18) .
- Isotopic Purity : Measured via combustion analysis coupled with isotope-ratio mass spectrometry (IRMS), targeting ≥98 atom % D .
Q. How does deuteration affect the physicochemical properties of ethyl acetate?
- Key Data :
| Property | Ethyl Acetate | This compound |
|---|---|---|
| Molecular Weight (g/mol) | 88.11 | 91.12 |
| Boiling Point (°C) | 77.1 | ~77.0 (negligible Δ) |
| Density (g/mL, 25°C) | 0.902 | 0.908 |
| Log P (Octanol-Water) | 0.73 | 0.73 |
- Isotope Effects : Deuteration minimally alters bulk properties but impacts vibrational frequencies (e.g., IR C–D stretching at ~2100 cm⁻¹) and NMR relaxation times .
Advanced Research Questions
Q. How can this compound be used as a tracer in metabolic studies?
- Application : As a deuterium-labeled precursor in lipid metabolism or esterase activity assays. For example:
Lipid Dynamics : Incubate with lipases (e.g., pancreatic lipase) to track hydrolysis via LC-MS, monitoring deuterated acetic acid (CD₃COOH) release .
Drug Metabolism : Use in vitro microsomal assays to study ester-containing prodrug activation (e.g., deuterated metabolites identified via HRMS) .
- Validation : Compare kinetic parameters (e.g., kcat/Km) with non-deuterated controls to rule out significant KIEs .
Q. What are the challenges in quantifying kinetic isotope effects (KIEs) in reactions involving this compound?
- Experimental Design :
- Perform parallel reactions with deuterated/non-deuterated substrates under identical conditions (temperature, pH, catalyst).
- Monitor reaction progress via GC-MS or <sup>1</sup>H NMR, focusing on rate differences (e.g., kH/kD).
- Data Interpretation :
- Primary KIE : Expected if bond cleavage (e.g., C–O ester hydrolysis) occurs. For example, kH/kD ≈ 2–3 for acid-catalyzed hydrolysis .
- Secondary KIE : Minimal (≈1.1) if deuteration is remote from the reaction center .
Q. How does storage condition affect the stability of this compound?
- Stability Protocol :
- Short-Term : Store at 4°C in amber glass vials with PTFE-lined caps to prevent photodegradation and evaporation.
- Long-Term : Keep under argon at –20°C; monitor deuterium loss via biannual <sup>2</sup>H NMR .
- Degradation Pathways :
- Hydrolysis to CD₃COOH in humid environments (mitigated by molecular sieves).
- Radiolabeled byproducts if stored near radiation sources .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
